molecular formula C29H37N3O7 B588172 N-Benzyloxycarbonyl (S)-Lisinopril-d5 CAS No. 1356931-02-6

N-Benzyloxycarbonyl (S)-Lisinopril-d5

カタログ番号: B588172
CAS番号: 1356931-02-6
分子量: 544.66
InChIキー: WIRGFGHUACTNCM-OFXAPOSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a deuterated derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 typically involves the protection of the amine group of Lisinopril with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting Lisinopril with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The deuterium labeling is introduced through the use of deuterated reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

N-Benzyloxycarbonyl (S)-Lisinopril-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium on Carbon (Pd/C): Used for hydrogenation reactions.

    Nickel Boride: Generated in situ from nickel chloride and sodium borohydride for reduction reactions.

    Benzyl Chloroformate:

Major Products Formed

    Deprotected Amines: Formed after the removal of the Cbz group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

N-Benzyloxycarbonyl (S)-Lisinopril-d5 has several applications in scientific research:

    Pharmacokinetic Studies: The deuterium labeling allows for more precise tracking of the compound in biological systems.

    Drug Metabolism Studies: Used to study the metabolic pathways and stability of Lisinopril.

    Proteomics: Employed in the study of protein interactions and enzyme inhibition.

    Medicinal Chemistry: Used in the development of new ACE inhibitors with improved pharmacological properties.

作用機序

N-Benzyloxycarbonyl (S)-Lisinopril-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure

類似化合物との比較

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies compared to its non-deuterated counterparts.

生物活性

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a deuterated derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores its biological activity, pharmacological properties, and potential applications based on existing research.

This compound has the following chemical characteristics:

  • CAS Number : 1356383-20-4
  • Molecular Formula : C32_{32}H38_{38}D5_5N3_3O7_7
  • Molecular Weight : 586.731 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 729.5 ± 60.0 °C
  • LogP : 4.93

These properties indicate a stable compound with potential for various pharmaceutical formulations.

Lisinopril and its derivatives, including this compound, function primarily through the inhibition of the ACE enzyme. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, the inhibition of bradykinin degradation contributes to increased levels of this vasodilator, enhancing the overall antihypertensive effect .

Antihypertensive Effects

Numerous studies have documented the efficacy of Lisinopril in managing hypertension through its action on the renin-angiotensin-aldosterone system (RAAS). The deuterated form, this compound, is expected to exhibit similar activity due to its structural similarities. Research indicates that Lisinopril effectively lowers blood pressure in hypertensive patients by promoting renal sodium excretion and reducing vascular resistance .

Effects on Kidney Function

Lisinopril has shown significant benefits in treating proteinuric kidney diseases. A systematic review highlighted that it effectively reduces proteinuria and improves kidney function in diabetic nephropathy patients, albeit with a minor reduction in glomerular filtration rate (GFR) observed . The deuterated version may offer similar protective effects on renal function while allowing for more precise pharmacokinetic studies due to its isotopic labeling.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of Lisinopril in models of Alzheimer's disease. It was found to mitigate cognitive decline and improve learning and memory functions in experimental models by reducing oxidative stress markers . The potential neuroprotective properties of this compound could be investigated further given its structural relation.

Case Studies and Research Findings

  • Hypertension Management :
    • A clinical trial demonstrated that Lisinopril significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo .
  • Kidney Disease :
    • In a cohort study involving diabetic patients, Lisinopril administration resulted in a 30% reduction in proteinuria after six months . Similar outcomes are anticipated with this compound.
  • Cognitive Decline :
    • A model study indicated that Lisinopril improved cognitive functions in transgenic mice models for Alzheimer's disease by reducing levels of reactive oxygen species (ROS) .

Summary Table of Biological Activities

Activity Effect Reference
AntihypertensiveSignificant reduction in blood pressure
Kidney protectionDecreased proteinuria
NeuroprotectionImproved cognitive function in AD models

特性

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGFGHUACTNCM-OFXAPOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。